A Technical Guide to AFFGHYLYEVAR-(Arg-13C6,15N4): A Heavy-Labeled Peptide Standard for Quantitative Proteomics
A Technical Guide to AFFGHYLYEVAR-(Arg-13C6,15N4): A Heavy-Labeled Peptide Standard for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of AFFGHYLYEVAR-(Arg-13C6,15N4), a synthetic, stable isotope-labeled peptide designed for high-precision applications in mass spectrometry-based quantitative proteomics. While the specific protein origin of the AFFGHYLYEVAR sequence is not broadly documented, its utility as an internal standard is grounded in the well-established principles of Stable Isotope Dilution (SID). This document details its physicochemical properties, the core principles of its application, a comprehensive experimental workflow, and the logic of data interpretation.
Introduction to Heavy-Labeled Peptide Standards
AFFGHYLYEVAR-(Arg-13C6,15N4) is a high-purity, synthetic peptide with the amino acid sequence Alanine-Phenylalanine-Phenylalanine-Glycine-Histidine-Tyrosine-Leucine-Tyrosine-Glutamic Acid-Valine-Alanine-Arginine. The key feature of this peptide is the isotopic labeling of its C-terminal arginine (Arg) residue. All six carbon atoms have been replaced with the heavy isotope Carbon-13 (¹³C), and all four nitrogen atoms have been replaced with Nitrogen-15 (¹⁵N).
This modification makes the peptide chemically identical to its natural, or "light," counterpart but significantly heavier. This mass difference is undetectable by biological systems but is easily resolved by a mass spectrometer.[1] Consequently, it serves as an ideal internal standard for the precise and accurate quantification of the endogenous AFFGHYLYEVAR peptide in complex biological samples like plasma, tissue lysates, or cell cultures.[1][2][3] This method, known as Stable Isotope Dilution Mass Spectrometry (SID-MS), is the gold standard for quantitative proteomics.[2][3][4]
Physicochemical and Technical Data
The essential properties of AFFGHYLYEVAR-(Arg-13C6,15N4) are critical for its function as a quantitative tool. All quantitative data is summarized in the table below for clarity.
| Parameter | Value / Specification | Description |
| Amino Acid Sequence | Ala-Phe-Phe-Gly-His-Tyr-Leu-Tyr-Glu-Val-Ala-Arg | Primary structure of the peptide. |
| Isotopic Label | Arginine (Arg) | The C-terminal amino acid is labeled. |
| Isotopes Used | Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) | Stable, non-radioactive heavy isotopes.[1] |
| Labeling Scheme | ¹³C₆, ¹⁵N₄ | All 6 carbons and 4 nitrogens of the arginine residue are replaced.[5][6][7] |
| Mass Shift | +10 Da | The labeled arginine is 10 Daltons heavier than natural arginine.[5] |
| Isotopic Purity | Typically >99 atom % | Ensures minimal interference from unlabeled or partially labeled species.[5][8] |
| Chemical Purity | Typically >95-98% (HPLC) | Ensures that the standard is free from contaminating peptides.[3] |
| Formulation | Typically supplied as a lyophilized powder | Requires reconstitution in a suitable solvent before use. |
| CAS Number (Labeled Arg) | 202468-25-5 | The unique identifier for the labeled amino acid raw material.[5][6] |
Core Principle: Stable Isotope Dilution (SID)
The utility of AFFGHYLYEVAR-(Arg-13C6,15N4) is based on the principle of Stable Isotope Dilution (SID). This methodology corrects for sample loss and variability during sample preparation and analysis.[2][4]
The core workflow involves adding a precisely known amount of the "heavy" labeled peptide standard to a biological sample containing an unknown amount of the corresponding "light" endogenous peptide.[3][4] Because the heavy and light peptides are chemically identical, they behave the same way during every step of the process (e.g., extraction, enzymatic digestion, and LC separation). Any loss of the light peptide is accompanied by a proportional loss of the heavy standard.
During mass spectrometry analysis, the instrument detects both the light and heavy peptides as distinct peaks based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensities (e.g., peak areas) of the light and heavy peptides, the exact quantity of the endogenous light peptide in the original sample can be calculated with high accuracy.[3]
Detailed Experimental Protocol
This section outlines a typical experimental workflow for quantifying a target protein using AFFGHYLYEVAR-(Arg-13C6,15N4) as an internal standard in a targeted mass spectrometry approach, such as Multiple Reaction Monitoring (MRM).
4.1 Reagent Preparation
-
Standard Reconstitution: Reconstitute the lyophilized AFFGHYLYEVAR-(Arg-13C6,15N4) peptide in a suitable solvent (e.g., 20% acetonitrile, 0.1% formic acid) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution. These will be used to create a calibration curve and for spiking into samples.
4.2 Sample Preparation
-
Lysis & Homogenization: Lyse cells or homogenize tissue samples in a suitable lysis buffer containing protease inhibitors to extract the total protein content.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Internal Standard Spiking: Add a precise and known amount of the AFFGHYLYEVAR-(Arg-13C6,15N4) working solution to a fixed amount of total protein from the sample. The amount of spiked standard should be chosen to be close to the expected concentration of the endogenous peptide.
-
Reduction and Alkylation: Reduce cysteine disulfide bonds with DTT (dithiothreitol) and alkylate the resulting free thiols with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease, typically trypsin. Trypsin cleaves C-terminal to arginine and lysine (B10760008) residues, which will release the target AFFGHYLYEVAR peptide from its parent protein.
-
Sample Cleanup: Desalt the digested peptide mixture using a C18 solid-phase extraction (SPE) column to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Final Reconstitution: Dry the cleaned peptides and reconstitute them in a final volume of LC-MS compatible solvent (e.g., 2% acetonitrile, 0.1% formic acid).
4.3 LC-MS/MS Analysis
-
Liquid Chromatography (LC): Inject the prepared peptide sample onto a reverse-phase HPLC column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile). This step reduces sample complexity and separates the target peptide from other molecules.
-
Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a tandem mass spectrometer (e.g., a triple quadrupole) operating in MRM mode.[2]
-
Q1 (Precursor Selection): The first quadrupole is set to specifically isolate the m/z of both the light (endogenous) and heavy (standard) AFFGHYLYEVAR peptides.
-
Q2 (Fragmentation): The isolated precursor ions are fragmented by collision-induced dissociation (CID).
-
Q3 (Fragment Selection): The third quadrupole is set to monitor for specific, high-intensity fragment ions (transitions) that are characteristic of the AFFGHYLYEVAR sequence. Monitoring multiple transitions for each precursor increases specificity and confidence in the identification.
-
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Custom Peptide Synthesis Services | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. AFFGHYLYEVAR-(Arg-13C6,15N4) | Protein Forest [proteinforest.com]
- 3. Angiotensin - Wikipedia [en.wikipedia.org]
- 4. intavispeptides.com [intavispeptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Peptide Services from Biosynth | Biosynth [biosynth.com]
- 7. phoenixpeptide.com [phoenixpeptide.com]
- 8. zeptometrix.com [zeptometrix.com]
